molecular formula C18H16N2O4S B4082366 4-ethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide

4-ethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide

Cat. No. B4082366
M. Wt: 356.4 g/mol
InChI Key: WKFMHLFGKKHQTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as EFN and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of EFN is not fully understood. However, it is believed to work by binding to specific receptors in the body, which leads to a cascade of biochemical and physiological effects. EFN has been found to have a high affinity for certain receptors, making it a useful tool for studying receptor-ligand interactions.
Biochemical and Physiological Effects:
EFN has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. EFN has also been found to have antioxidant properties, which may make it useful in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The use of EFN in lab experiments has several advantages. It is a relatively inexpensive compound, and it is readily available from commercial sources. EFN is also stable under a wide range of conditions, making it easy to handle and store. However, there are also some limitations to using EFN in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to work with in certain applications. EFN is also sensitive to light and heat, which can lead to degradation of the compound over time.

Future Directions

There are several future directions for research on EFN. One potential area of study is the development of new drugs based on the structure of EFN. Another area of research is the study of the mechanism of action of EFN and its interactions with specific receptors in the body. Additionally, there is potential for the use of EFN in diagnostic applications, such as in the detection of certain diseases or biomarkers.

Scientific Research Applications

EFN has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of uses, including as a fluorescent probe, a pH indicator, and a metal ion sensor. EFN has also been used in the development of new drugs and in the study of enzyme kinetics.

properties

IUPAC Name

4-ethyl-N-(5-nitronaphthalen-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-2-13-9-11-14(12-10-13)25(23,24)19-17-7-3-6-16-15(17)5-4-8-18(16)20(21)22/h3-12,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFMHLFGKKHQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(5-nitronaphthalen-1-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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